molecular formula C20H24N4 B1417586 N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1172949-94-8

N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Cat. No. B1417586
CAS RN: 1172949-94-8
M. Wt: 320.4 g/mol
InChI Key: NEICHFPOTDRFQD-UHFFFAOYSA-N
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Description

“N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” is a complex organic compound. It likely contains a piperidine ring (a six-membered ring with one nitrogen atom), a quinoxaline moiety (a type of heterocyclic compound), and an amine group .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions, where two fragments are joined together, usually by a metal-catalyzed process . The specific synthesis route for this compound would depend on the starting materials and the desired configuration of the final product .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific structure. The presence of functional groups like amines and aromatic rings could make it susceptible to reactions like acylation, alkylation, and electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

Physical and chemical properties such as density, boiling point, vapor pressure, and solubility can be predicted based on the compound’s structure . These properties can affect how the compound behaves in different environments and how it can be handled and stored .

Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound can undergo various intra- and intermolecular reactions to form biologically active derivatives. These derivatives are present in over twenty classes of pharmaceuticals, including alkaloids .

Development of Antimicrobial Agents

The structural motif of piperidine is often found in compounds with antimicrobial properties. By modifying the piperidine core of “N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine”, researchers can synthesize novel antimicrobial agents that could be effective against a range of bacterial species .

Neuropharmacological Research

Piperidine derivatives have shown potential as neuropharmacological agents. The compound can be used to develop selective N-methyl-D-aspartate (NMDA) receptor antagonists, which are valuable in studying and potentially treating neurological disorders .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions for a compound like this could include further studies to understand its properties, potential applications (such as in medicine or materials science), and ways to optimize its synthesis .

properties

IUPAC Name

N-[(4-methylphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-15-6-8-16(9-7-15)14-22-19-20(10-12-21-13-11-20)24-18-5-3-2-4-17(18)23-19/h2-9,21,24H,10-14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEICHFPOTDRFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=C2C3(CCNCC3)NC4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 2
N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 3
N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 4
N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 5
N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 6
N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

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